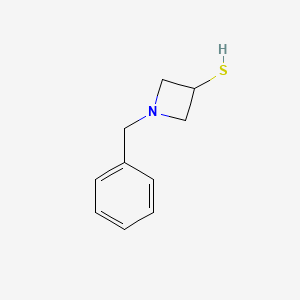

1-Benzyl-azetidine-3-thiol

描述

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Organic Chemistry

Azetidines are four-membered heterocyclic compounds containing one nitrogen atom. fiveable.me They are important structural motifs in many natural products and synthetic compounds with notable biological activities. researchgate.netub.bw The defining feature of azetidines is their significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain, while making their synthesis challenging, also endows them with unique reactivity that can be harnessed in organic synthesis. researchgate.netrsc.org

The reactivity of azetidines lies between that of the more strained and less stable aziridines and the more stable and less reactive pyrrolidines. rsc.org This intermediate reactivity allows for controlled ring-opening and ring-expansion reactions, making azetidines versatile building blocks for the synthesis of more complex nitrogen-containing molecules. ub.bw The azetidine (B1206935) scaffold is considered a "privileged" structure in medicinal chemistry, as its incorporation into drug candidates can lead to improved physicochemical properties such as metabolic stability and central nervous system penetration. longdom.orgvulcanchem.com

Several methods have been developed for the synthesis of azetidines, including intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, [2+2] cycloaddition reactions, and the reduction of azetidin-2-ones (β-lactams). researchgate.netub.bwacs.org The stereochemistry of the azetidine ring is a critical aspect, as different stereoisomers can exhibit distinct biological activities. fiveable.me Consequently, the development of stereoselective synthetic methods for azetidines is an active area of research. acs.org

The Thiol Moiety: Fundamental Reactivity and Strategic Importance in Organic Synthesis

The thiol group (–SH), also known as a sulfhydryl group, is the sulfur analog of the hydroxyl group. wikipedia.org Its presence in a molecule confers distinct reactivity and properties. Thiols are generally more acidic than their alcohol counterparts, and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. masterorganicchemistry.com This high nucleophilicity allows thiols to participate in a wide range of chemical transformations, including S-alkylation, addition to carbonyl compounds, and the formation of thioacetals. chemistrysteps.com

One of the most significant reactions of thiols is their oxidation to disulfides (R-S-S-R). wikipedia.org This reversible reaction is crucial in biological systems, particularly in the structure and function of proteins where disulfide bridges between cysteine residues help to stabilize the three-dimensional structure. wikipedia.orgebsco.com In synthetic chemistry, the oxidation of thiols can be controlled to yield either disulfides or, with stronger oxidizing agents, sulfonic acids. wikipedia.orgchemistrysteps.com

The thiol-ene reaction, the addition of a thiol to an alkene, has emerged as a powerful tool in organic synthesis and materials science. wikipedia.org This reaction can proceed via either a radical or a nucleophilic mechanism and is considered a "click" reaction due to its high efficiency, selectivity, and mild reaction conditions. wikipedia.orgreading.ac.uk The thiol-ene reaction has found widespread applications in polymer synthesis, surface modification, and bioconjugation. rsc.orgacs.orgrsc.org

Overview of 1-Benzyl-azetidine-3-thiol as a Privileged Scaffold for Advanced Research

This compound combines the key features of both azetidines and thiols, making it a molecule of significant interest for advanced research. The azetidine ring provides a rigid, three-dimensional scaffold that can be used to explore chemical space in drug discovery programs. vulcanchem.com The benzyl (B1604629) group on the nitrogen atom serves as a common protecting group that can be removed under specific conditions to allow for further functionalization. vulcanchem.com

The thiol group at the 3-position of the azetidine ring is a versatile handle for a variety of chemical modifications. It can be alkylated to form thioethers, oxidized to sulfoxides and sulfones, or used in metal coordination. vulcanchem.com These transformations allow for the fine-tuning of the molecule's steric and electronic properties, which is crucial in structure-activity relationship (SAR) studies. vulcanchem.com

The synthesis of this compound can be achieved through several routes. One common method involves the reaction of 1-benzylazetidin-3-ol (B1275582) with a thiolating agent. vulcanchem.com The properties of this compound, such as its polarity and hydrogen-bonding capacity, differ from its alcohol analog, 1-benzylazetidin-3-ol, making it a valuable alternative for exploring different biological targets. vulcanchem.com

Interactive Data Table: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₁₀H₁₃NS | 179.28 | 58-60 (predicted) | 275.1±35.0 (predicted) |

| 1-Benzylazetidin-3-ol | C₁₀H₁₃NO | 163.22 | 64-65 | 259.2±33.0 (predicted) |

Structure

2D Structure

3D Structure

属性

分子式 |

C10H13NS |

|---|---|

分子量 |

179.28 g/mol |

IUPAC 名称 |

1-benzylazetidine-3-thiol |

InChI |

InChI=1S/C10H13NS/c12-10-7-11(8-10)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |

InChI 键 |

YVQKRMQHCVENJI-UHFFFAOYSA-N |

规范 SMILES |

C1C(CN1CC2=CC=CC=C2)S |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1 Benzyl Azetidine 3 Thiol and Analogues

Strategies for Azetidine (B1206935) Ring Construction

The formation of the azetidine ring is often the most challenging step in the synthesis of its derivatives. Methodologies can be broadly categorized into intramolecular cyclization reactions, which form a key carbon-nitrogen bond, and cycloaddition reactions, which construct the ring in a concerted or stepwise fashion from two separate components.

Intramolecular Cyclization Reactions for Azetidine Formation

Intramolecular cyclization is a classical and widely used approach for synthesizing azetidines. This strategy involves a precursor molecule containing both a nucleophilic nitrogen atom and an electrophilic carbon center, typically separated by a three-atom linker, which react to form the cyclic structure.

One of the most fundamental methods for azetidine synthesis is the intramolecular cyclization of γ-amino alkyl halides or other substrates with a suitable leaving group at the γ-position. This reaction proceeds via an intramolecular nucleophilic substitution (SN2) mechanism. The primary amine or a protected amine attacks the electrophilic carbon bearing a halogen (e.g., bromine or chlorine) or a sulfonate ester (e.g., tosylate or mesylate), displacing the leaving group to form the four-membered ring.

The efficiency of this cyclization can be influenced by the nature of the substituents on the nitrogen and the carbon backbone. For instance, the reductive cyclization of γ-haloalkyl-imines has been employed to produce N-substituted azetidines. In this approach, a γ-haloalkyl-imine is treated with a reducing agent like sodium borohydride, which reduces the imine to an amine. The resulting amine then undergoes in situ intramolecular cyclization to yield the azetidine ring in high yields. bham.ac.uk

A modern and highly regioselective method for constructing 3-hydroxyazetidines involves the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by a lanthanoid(III) triflate, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃). nih.govfrontiersin.org This reaction represents an efficient 4-exo-tet cyclization. nih.gov The Lewis acidic catalyst activates the epoxide ring, making it more susceptible to nucleophilic attack by the tethered amine.

The reaction demonstrates remarkable regioselectivity, with the amine nucleophile exclusively attacking the C3 carbon of the cis-epoxy amine, leading to the formation of the desired azetidine ring and avoiding the formation of the isomeric five-membered pyrrolidine ring. nih.govfrontiersin.org This method is tolerant of a wide array of functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govnih.gov The optimal conditions typically involve using 5 mol% of La(OTf)₃ in a solvent like 1,2-dichloroethane (DCE) under reflux. nih.govfrontiersin.org The reaction proceeds smoothly with substrates bearing various N-substituents, such as electron-rich and electron-deficient benzyl (B1604629) groups, as well as alkyl groups. frontiersin.org

| Substrate (N-substituent) | Product | Yield (%) |

|---|---|---|

| Benzyl | 1-benzyl-4-ethyl-azetidin-3-ol | 85 |

| 4-Methoxybenzyl | 4-ethyl-1-(4-methoxybenzyl)azetidin-3-ol | 84 |

| 4-(Trifluoromethyl)benzyl | 4-ethyl-1-(4-(trifluoromethyl)benzyl)azetidin-3-ol | 83 |

| n-Butyl | 1-butyl-4-ethyl-azetidin-3-ol | 85 |

| tert-Butyl | 1-(tert-butyl)-4-ethyl-azetidin-3-ol | 80 |

| Allyl | 1-allyl-4-ethyl-azetidin-3-ol | 64 |

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions offer a powerful and convergent route to the azetidine core by forming two new bonds in a single synthetic operation. These methods involve the reaction of a two-atom component with a three-atom component or a two-atom component with another two-atom component.

The [3+1] cycloaddition reaction provides a less common but effective pathway to the azetidine skeleton. This transformation involves the reaction of a three-atom component, an azomethine ylide, with a one-atom component, typically an isocyanide. Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines.

In this reaction, the azomethine ylide reacts with an isocyanide in the presence of a Lewis acid catalyst, such as Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃). This process has been shown to afford functionalized azetidine derivatives in good yields. The reaction is believed to proceed through the addition of the isocyanide to the 1,3-dipole of the azomethine ylide, followed by ring closure to form the four-membered heterocycle.

A highly innovative and versatile method for synthesizing densely functionalized azetidines is the intermolecular aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine equivalent and an alkene. researchgate.netnih.gov A significant advancement in this area utilizes 2-isoxazoline-3-carboxylates as stable oxime precursors, which react with a broad range of alkenes under visible-light irradiation. researchgate.netnih.govrsc.org

This reaction is facilitated by a commercially available iridium-based photocatalyst, which activates the 2-isoxazoline-3-carboxylate via triplet energy transfer. nih.govrsc.org The resulting excited-state intermediate then undergoes a [2+2] cycloaddition with the alkene. This approach is characterized by its operational simplicity, mild reaction conditions, and exceptionally broad substrate scope, accommodating both activated and unactivated alkenes with various substituents. nih.govrsc.org A key advantage is that the resulting azetidine products can be readily deprotected to yield the free, unprotected azetidine core, providing a versatile entry point for further derivatization. nih.gov

| Alkene Substrate | Photocatalyst | Yield (%) |

|---|---|---|

| 1-Hexene | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 94 |

| Styrene | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 93 |

| Vinyl acetate | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 81 |

| Cyclohexene | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 85 |

| Methyl acrylate | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 75 |

Ring Contraction and Expansion Strategies for Azetidine Derivatization

Ring-size manipulation is a powerful strategy for synthesizing complex cyclic compounds. nih.govchemrxiv.org Both ring contraction of larger heterocycles and ring expansion of smaller ones provide viable pathways to the azetidine core.

One notable ring contraction method involves the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. This one-pot reaction, in the presence of a base like potassium carbonate, allows for the incorporation of various nucleophiles, leading to α-carbonylated N-sulfonylazetidines. nih.govorganic-chemistry.org The mechanism is proposed to involve nucleophilic attack on the amide carbonyl, followed by N–C(O) cleavage and subsequent intramolecular cyclization via an SN2-type displacement of the bromide. rsc.org

Conversely, ring expansion strategies, particularly from three-membered rings like aziridines, offer a direct route to azetidines. magtech.com.cn These transformations often involve the formation of an intermediate that facilitates the insertion of a carbon atom into the ring.

Transformations from Other Heterocycles

The conversion of more readily available heterocyclic precursors is a common and effective strategy for the synthesis of azetidines.

Conversion from Aziridines

The one-carbon ring expansion of aziridines to azetidines is a significant synthetic transformation. nih.govchemrxiv.org This can be achieved through various methods, including reactions with ylides. For instance, the reaction of N-arylsulfonylaziridines with dimethyloxosulfonium methylide leads to the corresponding N-arylsulfonylazetidines. researchgate.net This method has been shown to be stereospecific. researchgate.net

Another approach involves a biocatalytic nih.govchemrxiv.org-Stevens rearrangement of aziridinium ylides, which can be highly enantioselective. nih.govchemrxiv.org Engineered enzymes can control the fate of the reactive ylide intermediate, favoring the ring expansion over competing pathways like cheletropic extrusion of olefins. nih.gov This enzymatic approach represents a novel strategy for accessing chiral azetidines from readily available aziridine precursors. chemrxiv.org

Thermal isomerization of certain aziridines can also yield azetidines. For example, base-promoted cyclization of dibromo amino esters can form aziridines which, upon heating, isomerize to the thermodynamically more stable azetidines. rsc.org

Rearrangements and Isomerizations of Strained Precursors

The inherent ring strain in small heterocycles can be harnessed as a driving force for rearrangements to form the azetidine ring. researchgate.net Strained precursors, upon activation, can undergo skeletal reorganizations to yield the four-membered azetidine structure. These rearrangements are often complex and can be influenced by substituents and reaction conditions.

Utilization of 1-Azabicyclo[1.1.0]butane as a Precursor

1-Azabicyclo[1.1.0]butane (ABB) is a highly strained and reactive molecule that serves as an excellent precursor for the synthesis of 3-substituted azetidines. rsc.orgjst.go.jpresearchgate.net The high ring strain of ABB facilitates the cleavage of the central C–N bond, allowing for the introduction of functional groups at the 1 and 3 positions. organic-chemistry.orgarkat-usa.org

The synthesis of ABB itself can be achieved from inexpensive starting materials like allylamine through a cyclization of 2,3-dibromopropylamine hydrobromide using organolithium compounds. jst.go.jpresearchgate.net The reactivity of ABB allows for direct alkylation with organometallic reagents in the presence of a copper catalyst to produce bis-functionalized azetidines. organic-chemistry.org This modular approach enables the synthesis of a wide variety of substituted azetidines. bris.ac.uk

Introduction of the Thiol Functionality at the C-3 Position of the Azetidine Ring

Once the azetidine ring is formed, the next critical step is the introduction of the thiol group at the C-3 position.

Direct Thiol Alkylation with Azetidine-3-ols

A direct and efficient method for introducing the thiol functionality is the iron-catalyzed thiol alkylation of azetidin-3-ols. nih.gov This reaction allows for the synthesis of 3-aryl-3-sulfanyl azetidines in excellent yields. nih.gov The reaction proceeds under mild conditions and is catalyzed by iron(III) chloride. vulcanchem.com

The proposed mechanism involves the formation of an azetidine carbocation intermediate, which is then trapped by the thiol nucleophile. nih.gov This method is compatible with a broad range of thiols and azetidinols, particularly those with electron-donating aromatic groups. nih.gov The choice of the N-protecting group is crucial for the success of this reaction, with an N-carboxybenzyl group being a requirement for good reactivity. nih.gov This protecting group is stable under the reaction conditions and can be subsequently removed to yield the free NH-azetidine. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| 1-Benzyl-azetidin-3-ol | Thiophenol | FeCl3 | 1-Benzyl-3-(phenylthio)azetidine | High |

| 1-Benzyl-azetidin-3-ol | 4-Bromothiophenol | FeCl3 | 1-Benzyl-3-((4-bromophenyl)thio)azetidine | 97 |

| 1-Benzyl-azetidin-3-ol | Ethanethiol | FeCl3 | 1-Benzyl-3-(ethylthio)azetidine | High |

Table 1: Examples of Iron-Catalyzed Thiol Alkylation of 1-Benzyl-azetidin-3-ol.

This methodology provides a straightforward and scalable route to 3-thio-substituted azetidines, which are valuable building blocks in medicinal chemistry. nih.gov

Synthesis via Bunte Salts as Key Intermediates

A well-established method for the synthesis of thiols that avoids the direct handling of volatile and malodorous mercaptans involves the use of S-alkyl thiosulfates, commonly known as Bunte salts. rsc.orgsciencemadness.org These stable, crystalline solids are typically prepared through the reaction of an alkyl halide with an inorganic thiosulfate, such as sodium thiosulfate. sciencemadness.orgmyttex.net The resulting Bunte salt serves as a thiol precursor, which can be hydrolyzed under acidic conditions to yield the desired thiol. rsc.orgsciencemadness.org

This methodology can be applied to the synthesis of 1-Benzyl-azetidine-3-thiol, presumably starting from a 1-benzyl-3-haloazetidine precursor. The reaction involves the nucleophilic displacement of the halide by the thiosulfate anion. The subsequent acidic hydrolysis of the intermediate azetidinyl Bunte salt cleaves the S-SO3 bond to furnish the target thiol. rsc.org

Table 1: General Scheme for Thiol Synthesis via Bunte Salts

| Step | Reactants | Reagent | Product | Purpose |

|---|---|---|---|---|

| 1. Salt Formation | 1-Benzyl-3-haloazetidine | Sodium Thiosulfate (Na₂S₂O₃) | Sodium S-(1-benzylazetidin-3-yl) thiosulfate | Formation of the stable Bunte salt intermediate. myttex.net |

This two-step process offers a practical and convenient route to the target compound, mitigating issues associated with the direct use of thiol reagents.

Nucleophilic Ring-Opening Reactions for Thiol Installation

The inherent ring strain of small heterocycles like epoxides and aziridines makes them susceptible to nucleophilic ring-opening reactions, a strategy that can be harnessed to install a thiol group onto a precursor that is later cyclized to form the azetidine ring. researchgate.netthieme-connect.de Alternatively, an activated azetidine ring itself can be opened by a thiol nucleophile.

One synthetic approach involves the intramolecular aminolysis of a 3,4-epoxy amine. nih.govfrontiersin.org In this method, a suitably substituted epoxy amine undergoes a cyclization reaction, often catalyzed by a Lewis acid, to form the azetidin-3-ol skeleton. The resulting hydroxyl group can then be converted to a good leaving group (e.g., a mesylate or tosylate) and subsequently displaced by a sulfur nucleophile, such as sodium hydrosulfide or a protected thiol equivalent, to furnish the azetidine-3-thiol (B3187875).

A more direct approach involves the desymmetrization of a meso-azetidine that has been activated towards nucleophilic attack. rsc.org For instance, N-acylation of an azetidine increases the electrophilicity of the ring carbons. In a process catalyzed by a chiral phosphoric acid, a thiol nucleophile can enantioselectively open the activated azetidine ring, leading to a functionalized γ-aminothioester. rsc.org While this example demonstrates ring-opening, the principle of activating the azetidine ring for nucleophilic attack by a thiol is a key concept for functionalization. Chiral aziridines are also known to undergo facile and regioselective ring-opening with thiol nucleophiles, which attack the less substituted carbon to produce valuable amino sulfide (B99878) intermediates that could potentially be used to construct azetidine systems. nih.gov

Table 2: Nucleophilic Strategies for Thiol Installation

| Strategy | Precursor | Nucleophile | Key Transformation |

|---|---|---|---|

| Intramolecular Cyclization | 3,4-Epoxy amine | Thiol equivalent (post-cyclization) | La(OTf)₃-catalyzed regioselective aminolysis to form azetidin-3-ol. nih.govfrontiersin.org |

| Aziridine Ring-Opening | Chiral Aziridine | Thiophenol | Regioselective attack at the less substituted carbon. nih.gov |

Trifluoromethylthiolation of Azetidines

The trifluoromethylthio (SCF₃) group is of significant interest in medicinal chemistry due to its high lipophilicity and metabolic stability. researchgate.netresearchgate.net The introduction of this moiety can dramatically alter a molecule's pharmacokinetic profile. researchgate.net Advanced methodologies for trifluoromethylthiolation can be applied to azetidine scaffolds to generate novel analogues of this compound.

These transformations are typically achieved using specialized nucleophilic or radical trifluoromethylthiolating reagents. researchgate.net For the synthesis of 1-benzyl-3-(trifluoromethylthio)azetidine, a nucleophilic substitution approach would be most direct. This would involve reacting a 1-benzyl-azetidine bearing a leaving group (e.g., tosylate, mesylate, or halide) at the 3-position with a nucleophilic "SCF₃" source.

A variety of such reagents have been developed, each with distinct reactivity profiles. researchgate.net Common examples include silver(I) trifluoromethanethiolate (AgSCF₃) and tetramethylammonium trifluoromethanethiolate (Me₄NSCF₃). These reagents can effectively transfer the SCF₃ group to an electrophilic carbon center under appropriate conditions.

Table 3: Selected Nucleophilic Trifluoromethylthiolating Reagents

| Reagent | Formula | Typical Application |

|---|---|---|

| Silver(I) trifluoromethanethiolate | AgSCF₃ | Source for both nucleophilic and radical trifluoromethylthiolation. researchgate.net |

| Tetramethylammonium trifluoromethanethiolate | Me₄NSCF₃ | A soluble and reactive nucleophilic SCF₃ source. |

The application of these reagents allows for the direct synthesis of trifluoromethylthiolated azetidines, which are valuable compounds for further chemical exploration.

Benzyl Group Incorporation and its Synthetic Utility

The N-benzyl group is a crucial component of the target molecule, serving both as a key structural element and a versatile synthetic handle. Its incorporation and strategic use are central to the synthesis of this compound and its derivatives.

N-Alkylation with Benzyl Halides or Equivalents

The most direct method for introducing the benzyl group onto the azetidine nitrogen is through N-alkylation. This reaction typically involves treating a secondary amine, such as azetidine-3-thiol or a protected precursor, with a benzylating agent. nih.gov Benzyl halides, particularly benzyl bromide, are common electrophiles for this transformation due to their high reactivity.

The reaction is a standard Sₙ2 process, generally carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is critical to ensure high yields and prevent side reactions, such as quaternization of the azetidine nitrogen. google.com Diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles with benzyl bromide has been shown to proceed in high yield, demonstrating a method for controlled alkylation. rsc.org

Table 4: Conditions for N-Alkylation of Azetidines

| Benzylating Agent | Base | Solvent | Purpose |

|---|---|---|---|

| Benzyl bromide | K₂CO₃, Et₃N, or other non-nucleophilic bases | Acetonitrile, DMF, THF | Standard Sₙ2 alkylation of the azetidine nitrogen. |

| Benzyl chloride | NaI (catalyst), K₂CO₃ | Acetone, Acetonitrile | In situ conversion to the more reactive benzyl iodide. |

Role of the N-Benzyl Group in Reaction Selectivity and as a Protecting Group

Secondly, the steric bulk of the N-benzyl group can influence the stereochemical outcome of reactions on the azetidine ring. It can direct incoming reagents to the face of the ring opposite to the benzyl group, thereby controlling diastereoselectivity. This steric influence is a common strategy in the synthesis of substituted heterocyclic compounds.

Finally, the N-benzyl group can be removed when it is no longer needed. The most common method for N-debenzylation is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), a mild process that typically does not affect other functional groups, including thiols, provided the correct catalyst is used. bham.ac.uk This strategic use of the N-benzyl group as a removable directing and protecting group enhances its synthetic utility. uni-mainz.de

Stereoselective and Enantioselective Synthesis of Chiral Azetidine Thiols

The construction of stereochemically defined azetidine rings presents a formidable challenge due to their inherent ring strain. organic-chemistry.org Overcoming this challenge has led to the development of sophisticated synthetic strategies that allow for precise control over the three-dimensional arrangement of substituents on the azetidine core. These methods are broadly categorized into the use of chiral auxiliaries, organocatalytic kinetic resolutions, asymmetric catalytic strategies, and diastereoselective approaches.

Application of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. vanderbilt.edu Once the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been successfully applied to the synthesis of chiral azetidines.

One notable example involves the use of (S)-1-phenylethylamine as both a source of nitrogen and a chiral directing group in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. acs.org This approach demonstrates the dual role a chiral auxiliary can play in complex transformations. Another effective chiral auxiliary is tert-butanesulfinamide, which has been utilized to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines. nih.gov The synthetic route involves a Reformatsky reaction with sulfinimines, followed by reduction and cyclization. nih.gov

| Chiral Auxiliary | Substrate Type | Key Reaction | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| (S)-1-Phenylethylamine | Prochiral dicarboxylic acid precursors | Cyclization | High d.r. (specific values vary with substrate) |

| tert-Butanesulfinamide | Imines (Sulfinimines) | Reformatsky reaction | >95% d.r. |

Organocatalytic Kinetic Resolution of Aziridines and Azetidines

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for creating chiral molecules. acs.org Kinetic resolution, an important application of this strategy, involves the differential reaction of enantiomers in a racemic mixture with a chiral catalyst, allowing for the separation of the unreacted, enantiomerically enriched starting material and the chiral product.

A significant advancement in this area is the organocatalytic kinetic resolution of unactivated aziridines using thiol nucleophiles. acs.orgresearchgate.net This method employs a chiral phosphoric acid as the catalyst to facilitate the intermolecular ring-opening of the aziridine. acs.orgresearchgate.net This process yields highly enantioenriched β-amino thioethers and the remaining unreacted aziridine, both of which are valuable chiral building blocks for further synthesis, including the construction of chiral azetidine thiols. acs.orgresearchgate.net While the direct kinetic resolution of azetidines for thiol synthesis is less common, the resolution of aziridine precursors provides a viable and efficient route to chiral azetidine thiol analogues.

| Chiral Organocatalyst | Substrate | Nucleophile | Key Outcome |

| Chiral Phosphoric Acid | Racemic unactivated aziridines | Thiols | Enantioenriched β-amino thioethers and enantioenriched aziridines |

Asymmetric Catalytic Strategies for Chiral Azetidine Precursors

Asymmetric catalysis offers a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Several catalytic strategies have been developed for the asymmetric synthesis of chiral azetidine precursors, which can then be converted to the desired thiol derivatives.

Copper-catalyzed asymmetric boryl allylation of azetines represents a novel and highly enantioselective method for the difunctionalization of the azetine ring. nih.gov This reaction allows for the installation of both a boryl and an allyl group across the double bond with the concomitant creation of two new stereogenic centers, providing a versatile handle for further functionalization to introduce the thiol group. nih.gov

Phase-transfer catalysis using novel chiral cations has also been successfully employed for the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov This intramolecular C-C bond formation proceeds with high enantioselectivity and the resulting products can be further elaborated to introduce a thiol functionality. nih.gov Additionally, biocatalytic approaches, such as the enantioselective one-carbon ring expansion of aziridines to azetidines using engineered cytochrome P450 enzymes, provide a new and powerful strategy for accessing chiral azetidine scaffolds. nih.govchemrxiv.orgamanote.com

| Catalytic System | Substrate | Transformation | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.) |

| Cu/bisphosphine | Azetines | Boryl allylation | High e.e. |

| Chiral Phase-Transfer Catalyst | Isatin-derived diazo compounds | Intramolecular C-C bond formation | up to 2:98 e.r. nih.gov |

| Engineered Cytochrome P450 | Aziridines | acs.orgchemrxiv.org-Stevens Rearrangement | up to 99:1 e.r. chemrxiv.orgamanote.com |

Diastereoselective Approaches

Diastereoselective synthesis aims to control the formation of one diastereomer over others. This can be achieved by utilizing the existing stereochemistry in a substrate to direct the formation of a new stereocenter.

An effective diastereoselective method for the preparation of substituted azetidines is the iodine-mediated cyclization of homoallyl amines. This reaction proceeds via a 4-exo trig cyclization to deliver cis-2,4-disubstituted iodo-azetidines. The relative stereochemistry is controlled during the cyclization step. The resulting iodo-azetidines can be further functionalized through nucleophilic displacement of the iodine, providing a route to introduce a thiol group with retention of the established stereochemistry. Lanthanide(III) triflates, such as La(OTf)3, have been shown to be excellent catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields, offering another diastereoselective route to functionalized azetidines.

| Method | Substrate | Key Features |

| Iodine-mediated cyclization | Homoallyl amines | Forms cis-2,4-disubstituted iodo-azetidines; Iodine can be displaced by a thiol. |

| La(OTf)3-catalyzed aminolysis | cis-3,4-Epoxy amines | High regioselectivity and yields for the formation of the azetidine ring. |

Mechanistic Investigations and Reaction Pathways of Azetidine Thiols

Ring Strain and its Influence on Azetidine (B1206935) Reactivity

The reactivity of the azetidine ring is fundamentally driven by its considerable ring strain, a consequence of bond angle deviation from the ideal tetrahedral geometry. This stored energy provides a thermodynamic driving force for reactions that lead to ring-opening.

The azetidine ring possesses a significant strain energy of approximately 25.4 kcal/mol. rsc.org This inherent strain makes the σ-N–C bonds susceptible to cleavage, as breaking these bonds relieves the strain and is energetically favorable. rsc.org This characteristic is a key factor in the functionalization of azetidines, where the ring is opened to introduce new substituents. The relief of this strain is a primary driving force for many reactions involving azetidines. rsc.orgresearchwithrutgers.com

The reactivity of azetidines can be contextualized by comparing their ring strain to that of other cyclic amines, namely aziridines (three-membered rings) and pyrrolidines (five-membered rings). Azetidines occupy an intermediate position in terms of both stability and reactivity. rsc.orgrsc.org They are more stable and easier to handle than the highly strained and reactive aziridines, yet more reactive than the relatively strain-free and stable pyrrolidines. rsc.orgresearchgate.net

| Cyclic Amine | Ring Size | Approximate Ring Strain (kcal/mol) | Relative Reactivity |

|---|---|---|---|

| Aziridine | 3 | 27.7 | High |

| Azetidine | 4 | 25.4 | Moderate |

| Pyrrolidine | 5 | 5.4 | Low |

This table provides a comparison of the approximate ring strain and resulting relative reactivity of aziridine, azetidine, and pyrrolidine. rsc.orgresearchgate.net

The concept of "radical strain-release" (RSR) has been effectively utilized in the synthesis of azetidines. chemrxiv.org In this context, highly strained precursors like azabicyclo[1.1.0]butanes can react with radical intermediates. The subsequent interception by the strained molecule leads to the formation of the azetidine ring, driven by the release of the high strain energy of the starting material. chemrxiv.org This demonstrates that the principles of strain-release can also govern the reactivity of azetidines in radical-mediated processes.

Reaction Mechanisms of Azetidine Ring Transformations

The transformation of the azetidine ring, often through ring-opening reactions, can proceed via several mechanistic pathways. The specific mechanism is influenced by the nature of the substituents on the ring, the attacking reagent, and the reaction conditions.

A common reaction pathway for azetidines is nucleophilic ring-opening. beilstein-journals.orgmagtech.com.cn When the azetidine nitrogen is protonated or alkylated to form an azetidinium ion, the ring becomes highly susceptible to nucleophilic attack. nih.govresearchgate.net This process typically occurs via an SN2 mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond in a single, concerted step. nih.gov This reaction is often highly regioselective and stereoselective. nih.govresearchgate.net A variety of nucleophiles, including those based on carbon, sulfur, oxygen, and nitrogen, can be employed for this transformation. nih.gov

Aminolysis, the specific case of nucleophilic ring-opening with an amine, is also a viable pathway for the functionalization of activated aziridines and can be applied to azetidines. rsc.org The regioselectivity of the nucleophilic attack is often influenced by the substitution pattern on the azetidine ring. magtech.com.cn For instance, unsaturated substituents at the 2-position can facilitate the cleavage of the adjacent C-N bond due to stabilizing conjugative effects. magtech.com.cn

While the SN2 mechanism is common, the formation of carbocation intermediates has also been proposed in certain azetidine functionalization reactions. For example, in the addition of organometallics to N-acyl-azetidines, a proposed mechanism involves the cleavage of the N–C bond to give a carbocation intermediate, which is then trapped. rsc.org Similarly, in the functionalization of systems containing a spiro-fused azetidine, a stepwise reduction mechanism involving an intermediate tertiary carbocation has been suggested to explain the lack of stereocontrol in certain transformations. acs.org The formation of such intermediates is another potential pathway for the cleavage of the strained azetidine ring.

Table of Compounds Mentioned

| Compound Name |

|---|

| 1-Benzyl-azetidine-3-thiol |

| Azetidine |

| Aziridine |

| Pyrrolidine |

| Piperidine |

| Azabicyclo[1.1.0]butane |

Radical Functionalization Pathways Involving Azetidine Moieties

The functionalization of azetidine rings through radical pathways represents a modern approach to synthesizing complex, three-dimensional molecules. While direct radical functionalization of a stable compound like this compound is not extensively documented, mechanistic insights can be drawn from methods used to synthesize substituted azetidines. A prominent strategy is radical strain-release (RSR) photocatalysis, which utilizes highly strained precursors like azabicyclo[1.1.0]butanes (ABBs). unife.itchemrxiv.org This process avoids the need for specific electrophilic partners or harsh acidic conditions often required in non-radical pathways. chemrxiv.org

The mechanism, supported by spectroscopic techniques and Density Functional Theory (DFT) calculations, involves a photosensitizer that promotes the homolytic cleavage of a precursor, such as a sulfonylimine. unife.it This generates two distinct radical intermediates. unife.it These radicals then react with the strained ABB, leading to a chemoselective double functionalization and the formation of a densely substituted azetidine ring in a single step. unife.itchemrxiv.org This RSR protocol proceeds through the formation of a key C3-centered radical, which enables the incorporation of nitrogen, sulfur, and hydrogen functionalities. unife.it The success of this photocatalytic method highlights the potential for free radical chemistry in constructing and functionalizing the azetidine core. unife.it

Another approach involves the reductive single-electron transfer (SET) to an N-azetidinyl amide, which can induce a radical σ N–C bond scission to furnish an N-propyl amide product after a subsequent SET and protonation. rsc.org While this demonstrates a radical-based cleavage of the ring, it also underscores the azetidine moiety's ability to participate in radical-mediated transformations. These synthetic strategies provide a foundational understanding of how radical intermediates interact with the azetidine core, paving the way for potential future methods for the direct radical functionalization of stable azetidine thiols.

Thiol Reactivity and Interaction Mechanisms

The thiol group of this compound is a versatile functional group that dictates much of the compound's reactivity. Its behavior is characterized by strong nucleophilicity, the ability to form thiyl radicals, and its participation in subtle, noncovalent interactions.

The thiol group is an effective nucleophile, particularly in its deprotonated thiolate form. This reactivity is central to its role in substitution and ring-opening reactions involving the azetidine scaffold. The considerable ring strain of azetidines makes them susceptible to nucleophilic attack, a process that can be facilitated by activating the ring nitrogen to form an azetidinium ion. rsc.orgresearchgate.net

In one studied mechanism, azetidinyl oxadiazoles (B1248032) were shown to react with cysteine-containing molecules. nih.gov The reaction proceeds via a nucleophilic attack of the thiol at a carbon atom of the azetidine ring, resulting in a covalent adduct through ring-opening. nih.gov This SN2-like reaction is believed to be accelerated by intramolecular interactions within the molecule. nih.gov Furthermore, an efficient method for synthesizing 3-aryl-3-sulfanyl azetidines involves the iron-catalyzed alkylation of thiols with N-Cbz azetidin-3-ols. acs.org This reaction proceeds through the formation of an azetidine carbocation, which is then trapped by the thiol nucleophile, demonstrating a direct nucleophilic substitution on the azetidine ring. acs.org

| Compound | Reactant | Reaction Type | Key Feature |

|---|---|---|---|

| Azetidinyl Oxadiazole | N-Acetyl-L-cysteine | Nucleophilic Ring-Opening | Thiol attack at C2 of the azetidine ring nih.gov |

| N-Cbz Azetidin-3-ol | Various Thiols | Nucleophilic Substitution | Thiol attack on an azetidine carbocation intermediate acs.org |

| Azetidinium Ions | General Nucleophiles | Nucleophilic Ring-Opening | Activation of the ring by N-protonation or N-alkylation researchgate.net |

The thiol S-H bond is significantly weaker than a typical C-H bond, allowing for the relatively easy generation of a thiyl radical (RS•) via hydrogen-atom abstraction. wikipedia.orglibretexts.org This process can be initiated thermally, photochemically, or by using a radical initiator like AIBN. wikipedia.orgmdpi.com Once formed from a molecule like this compound, the sulfur-centered radical is highly reactive.

A characteristic reaction of thiyl radicals is their rapid and reversible addition to sites of unsaturation, such as carbon-carbon double or triple bonds, a process known as the thiol-ene or thiol-yne reaction. wikipedia.orgmdpi.com If the molecule containing the azetidine thiol also possesses an unsaturated moiety, the formation of a thiyl radical can initiate an intramolecular cyclization. The initial addition of the thiyl radical to the unsaturated bond generates a carbon-centered radical, which can then attack another part of the molecule to form a new ring. mdpi.com The regiochemical outcome of the cyclization (i.e., the size of the ring formed) is governed by the stability of the resulting cyclic radical intermediate and the reversibility of the initial thiol-ene addition step. mdpi.com This reactivity provides a powerful pathway for constructing complex heterocyclic systems built upon the azetidine scaffold.

The this compound molecule contains both a thiol group (an S-H bond) and a benzyl (B1604629) group (an aromatic π system), creating the potential for an intramolecular S-H/π interaction. This noncovalent interaction is not primarily driven by electrostatics, but rather by favorable molecular orbital interactions. nih.govnih.gov Detailed crystallographic and computational studies have shown that the interaction is governed by a stereoelectronic effect, specifically a donation of electron density from a π donor orbital of the aromatic ring into the S-H σ* acceptor orbital (a π→σ* interaction). nih.govnih.govacs.org

This orbital overlap dictates a specific geometry that differs from classical cation/π interactions. nih.govresearchgate.net Instead of the hydrogen atom pointing towards the center of the aromatic ring, the S-H bond preferentially aligns toward the ring's carbon atoms to maximize the π→σ* orbital overlap. nih.govnih.gov This geometric preference is supported by experimental data, such as the observation of a through-space Hthiol···Caromatic distance of 2.71 Å in a model system, which is shorter than the 2.90 Å sum of the van der Waals radii of hydrogen and carbon. nih.govnih.govacs.org This interaction can influence the conformation and reactivity of the molecule.

| Parameter | Observation/Finding | Reference |

|---|---|---|

| Driving Force | Favorable π→σ* molecular orbital interaction | nih.govnih.gov |

| Geometry | S-H σ* orbital aligns toward ring carbons, not the centroid | nih.govresearchgate.net |

| Hthiol···Caromatic Distance | 2.71 Å (observed in a model crystal structure) | nih.govacs.org |

| IR Spectroscopy | Substantial perturbation of the S-H bond, leading to a 37 cm-1 red shift in an interacting peak | researchgate.net |

Computational Chemistry in Elucidating Reaction Mechanisms

Density Functional Theory (DFT) is an indispensable computational tool for investigating the complex reaction mechanisms associated with azetidine thiols. It provides detailed insights into electronic structures, reaction pathways, and the energies of transient species like transition states, which are often inaccessible through experimental methods alone.

DFT calculations have been instrumental in understanding the regioselectivity of reactions involving azetidines. For instance, in the synthesis of azetidines from epoxy amines, DFT was used to calculate the energy of different transition states, successfully explaining why cis- and trans-isomers yield different products under Lewis acid catalysis. frontiersin.org Similarly, DFT has been applied to study the nucleophilic ring-opening of substituted azetidines by thiolate. By calculating and comparing the energetic barriers of the SN2-like transition states for different azetidine analogues, researchers could rationalize the observed differences in their reactivity toward cysteine. nih.gov

The mechanisms of radical reactions for azetidine synthesis have also been elucidated with DFT. unife.itchemrxiv.org Furthermore, DFT analysis was fundamental in confirming the nature of the S-H/π interaction. nih.govnih.gov Calculations of molecular orbitals and atomic charges revealed that the primary driving force is a stereoelectronic π→σ* interaction rather than a simple electrostatic attraction. nih.govnih.gov These examples show the power of DFT to analyze transition states, predict selectivity, and provide a deep, quantitative understanding of the reaction mechanisms governing the chemistry of this compound.

Analysis of Energetic Profiles and Kinetic vs. Thermodynamic Control

The synthesis and reactivity of azetidine thiols, such as this compound, are governed by the principles of chemical kinetics and thermodynamics. The reaction pathways, energetic barriers of transition states, and the relative stability of products collectively determine the outcome of a chemical transformation. Understanding these factors is crucial for optimizing reaction conditions to favor the formation of the desired product.

Reaction Pathways and Energetic Considerations

The formation of 3-thio-substituted azetidines typically involves the nucleophilic substitution of a suitable precursor, such as a 1-benzyl-azetidin-3-ol or a derivative with a good leaving group (e.g., mesylate, tosylate) at the 3-position. The reaction with a thiol or its conjugate base, a thiolate, can proceed through different mechanistic pathways, primarily a direct bimolecular nucleophilic substitution (SN2) or a mechanism involving a carbocation intermediate (SN1-like).

In an SN2 mechanism, the nucleophilic sulfur atom of the thiol attacks the carbon at the 3-position of the azetidine ring, displacing the leaving group in a single, concerted step. This pathway is characterized by a specific transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The energy required to reach this transition state is the activation energy (Ea) of the reaction.

Alternatively, particularly under acidic conditions or with substrates that can stabilize a positive charge, the reaction may proceed via an azetidine carbocation. researchgate.net The departure of the leaving group forms a carbocationic intermediate, which is then rapidly attacked by the thiol nucleophile.

Computational studies, such as those using Density Functional Theory (DFT), are instrumental in elucidating these energetic profiles. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction coordinate. For instance, DFT-based calculations on the ring-opening of certain activated azetidines by thiols have determined the energetic barriers for the proposed SN2-like transition states, providing insight into the reaction's feasibility and mechanism. researchgate.net While specific data for this compound is not extensively published, analysis of related systems provides valuable benchmarks.

Table 1: Example Energetic Barrier for a Related Azetidine-Thiol Reaction

| Reacting System | Proposed Mechanism | Calculated Energetic Barrier (kcal/mol) | Source |

| Azetidinyl Oxadiazole + Ethanethiol | SN2-like Ring Opening | 27.72 | researchgate.net |

This table presents data from a related system to illustrate the typical energy scales involved in azetidine-thiol reactions.

Kinetic vs. Thermodynamic Control

In many chemical reactions, multiple reaction pathways can compete, leading to different products. The distribution of these products can often be controlled by the reaction conditions, a concept known as kinetic versus thermodynamic control. jackwestin.comwikipedia.org

Kinetic Control: This regime governs reactions where the product ratio is determined by the rate at which each product is formed. The product with the lowest activation energy (Ea) will form the fastest and will therefore be the major product, known as the kinetic product. youtube.comlibretexts.org Kinetic control is typically favored under milder conditions, such as low temperatures and short reaction times, where the reactions are effectively irreversible. libretexts.org

Thermodynamic Control: This principle applies when the reaction conditions allow for equilibrium to be established between the reactants and products (i.e., the reactions are reversible). Under these conditions, the major product will be the one that is the most stable, having the lowest Gibbs free energy, regardless of how fast it is formed. jackwestin.com This thermodynamic product is favored at higher temperatures and longer reaction times, which provide the necessary energy to overcome the activation barriers of both forward and reverse reactions, allowing the system to settle into its most stable state. dalalinstitute.com

For the synthesis of azetidine thiols, a potential competing pathway could be an elimination reaction, which would lead to an unsaturated azetidine derivative. The principles of kinetic and thermodynamic control would dictate the product ratio. If the substitution reaction to form this compound has a lower activation energy, it would be the kinetic product, favored at low temperatures. Conversely, if the elimination product were more thermodynamically stable, it could become the major product at higher temperatures, assuming the reaction is reversible. The choice of solvent, base, and temperature are critical parameters that chemists manipulate to steer the reaction toward the desired kinetically or thermodynamically favored product. jackwestin.com

Table 2: Conditions Favoring Kinetic vs. Thermodynamic Products

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Governing Principle | Rate of reaction (lowest Ea) | Stability of product (lowest G) |

| Reversibility | Reaction is irreversible | Reaction is reversible (at equilibrium) |

| Product Formed | The product that forms fastest | The most stable product |

Chemical Transformations and Functionalization of 1 Benzyl Azetidine 3 Thiol Derivatives

The unique structural features of 1-benzyl-azetidine-3-thiol, combining a strained four-membered ring with a nucleophilic thiol group, offer multiple avenues for synthetic modification. Researchers have explored reactions targeting both the sulfur atom and the carbon framework of the azetidine (B1206935) core to generate diverse molecular architectures.

Reactions at the Thiol Group

The thiol moiety is a highly reactive functional group that can readily undergo oxidation, addition, and coupling reactions.

The sulfur atom in azetidine-3-thiol (B3187875) derivatives can be selectively oxidized to higher oxidation states, namely sulfoxides and sulfones. These transformations are significant as they alter the polarity, hydrogen bonding capacity, and conformational properties of the molecule. For instance, 3-aryl-3-sulfanyl azetidines have been successfully converted to their corresponding sulfoxide (B87167) and sulfone derivatives. imperial.ac.uk This oxidation provides access to new classes of 3,3-disubstituted azetidines. imperial.ac.uk

The oxidation of sulfides to sulfoxides can be achieved using a variety of reagents, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. organic-chemistry.orgorganic-chemistry.org The selectivity towards either the sulfoxide or the sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.orgorganic-chemistry.org For example, using one equivalent of an oxidizing agent under controlled temperatures typically favors the formation of the sulfoxide, while an excess of the oxidant and more forcing conditions will lead to the sulfone.

Table 1: Oxidation of Azetidine Sulfides This table is representative of typical sulfide (B99878) oxidation reactions and conditions.

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Azetidine sulfide | H₂O₂ (1 equiv) | Azetidine sulfoxide | organic-chemistry.orgorganic-chemistry.org |

| Azetidine sulfide | H₂O₂ (>2 equiv) | Azetidine sulfone | organic-chemistry.orgorganic-chemistry.org |

Thiol-Ene "Click" Reactions for Heterocycle Formation

Thiol-ene "click" chemistry is a powerful and efficient method for carbon-sulfur bond formation, prized for its high yields, stereoselectivity, and tolerance of a wide range of functional groups. nih.govresearchgate.net The reaction proceeds via a radical-mediated addition of a thiol across a double bond (an "ene"). nih.gov This process can be initiated by UV light or thermal initiators. nih.gov

While specific examples involving this compound in thiol-ene reactions for heterocycle formation are not extensively documented in dedicated studies, the principles of this reaction are broadly applicable. The thiol group of the azetidine derivative can act as the "thiol" component, reacting with various molecules containing alkene functionalities to construct more complex structures, including new heterocyclic systems. This method's efficiency and orthogonality make it a highly attractive, albeit underexplored, strategy for the derivatization of azetidine thiols. nih.govscispace.com

The general mechanism involves:

Initiation: Formation of a thiyl radical from the thiol using a radical initiator.

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating the thiyl radical to continue the chain reaction. nih.gov

Thiols can undergo oxidative coupling to form disulfide bonds. This reversible reaction is fundamental in biochemistry, particularly in protein folding where it links cysteine residues. researchgate.net Similarly, two molecules of this compound can be oxidized to form the corresponding disulfide dimer. This transformation can be accomplished using mild oxidizing agents such as air (oxygen), dimethyl sulfoxide (DMSO), or hydrogen peroxide under controlled conditions. nih.gov

The resulting disulfide can be readily cleaved back to the parent thiol through reduction. Common laboratory reagents for disulfide reduction include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or simple reducing agents like sodium borohydride. nih.gov This reversible disulfide linkage provides a method for dynamic covalent chemistry and the temporary protection of the thiol group.

Table 2: Common Reagents for Disulfide Formation and Reduction

| Transformation | Reagent Class | Specific Examples | Reference |

|---|---|---|---|

| Thiol to Disulfide | Mild Oxidants | O₂, DMSO, H₂O₂ | nih.gov |

Functionalization of the Azetidine Ring

Beyond the thiol group, the azetidine ring itself can be functionalized to introduce a variety of substituents, significantly expanding the chemical space accessible from this scaffold.

Radical reactions offer a powerful means of forming carbon-carbon bonds under mild conditions. nih.gov The generation of a radical centered on the azetidine ring allows for subsequent coupling with various radical acceptors. For instance, a strategy based on a polar-radical relay mechanism has been developed for the nickel-catalyzed cross-coupling of azetidine derivatives. researchgate.netnih.gov This process involves the ring-opening of a strained precursor like 1-azabicyclo[1.1.0]butane to generate a redox-active azetidine intermediate that engages in a radical-based cross-coupling pathway. researchgate.netnih.gov

Electrochemical methods have also been employed for alkyl radical cross-coupling, where N-heterocyclic derivatives, including azetidines, have been shown to be well-tolerated substrates. acs.org These methods demonstrate the feasibility of forming C-C bonds on the saturated azetidine core through radical intermediates.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the functionalization of the azetidine core. These methods typically involve the coupling of an azetidine electrophile (e.g., a 3-iodoazetidine) with an organometallic nucleophile.

An iron-catalyzed protocol has been developed for the cross-coupling of 3-iodoazetidines with a wide range of Grignard reagents. rsc.org This method allows for the efficient introduction of aryl, heteroaryl, vinyl, and alkyl groups at the C3 position of the azetidine ring in good to excellent yields. rsc.org

Furthermore, nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling reactions have been utilized to synthesize azetidines bearing all-carbon quaternary centers. researchgate.netnih.govorganic-chemistry.org This approach leverages the ring-strain release of 1-azabicyclo[1.1.0]butanes to react with commercially available boronic acids, showcasing broad substrate scope and excellent functional group tolerance. researchgate.netorganic-chemistry.org

Table 3: Examples of Cross-Coupling Reactions for Azetidine Functionalization

| Reaction Type | Catalyst | Coupling Partners | Product | Reference |

|---|---|---|---|---|

| Iron-Catalyzed Cross-Coupling | FeCl₃ or Fe(acac)₃ | 3-Iodoazetidine + Aryl/Vinyl/Alkyl Grignard Reagents | 3-Substituted Azetidine | rsc.org |

| Nickel-Catalyzed Suzuki Coupling | Nickel Source (e.g., NiBr₂) | Azetidine Precursor + Aryl Boronic Acids | 3-Arylazetidine with Quaternary Center | researchgate.netnih.govorganic-chemistry.org |

In addition to cross-coupling, other transformations like the iron-catalyzed alkylation of thiols with N-Cbz-azetidin-3-ols provide a direct route to 3-aryl-3-sulfanyl azetidines, proceeding via an azetidine carbocation intermediate. acs.orgnih.gov These versatile methods for functionalizing the azetidine core enable the synthesis of a vast library of substituted azetidines for further investigation.

Ring-Opening and Ring-Expansion Reactions of Azetidine Thiols

The reactivity of the azetidine ring is significantly enhanced upon activation of the nitrogen atom, typically through protonation or alkylation to form a quaternary azetidinium salt. This activation facilitates nucleophilic attack, leading to cleavage of the C-N bonds and either the formation of linear products or rearrangement to larger heterocyclic systems.

The formation of an azetidinium ion from a 1-benzyl-azetidine derivative is a key step to enable its ring-opening by various nucleophiles. nih.govresearchgate.net This process typically occurs via an SN2 mechanism, resulting in stereoselective and regioselective formation of functionalized linear amines. nih.gov

The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring. For azetidinium ions without substituents at the C4 position, nucleophilic attack generally occurs regioselectively at this site. researchgate.net However, the presence of substituents at other positions can alter this preference. DFT calculations have been employed to better understand the parameters governing this regioselectivity. nih.govresearchgate.net A wide range of nucleophiles, including halides, cyanides, alkoxides, and amines, have been shown to effectively open azetidinium rings. researchgate.net

In the context of this compound, after conversion to the corresponding azetidinium salt (e.g., by reaction with an alkylating agent like methyl trifluoromethanesulfonate), nucleophilic attack would lead to a γ-amino thiol derivative. For instance, reaction with a hydride reagent could yield a 1,3-aminothiol, while other carbon or heteroatom nucleophiles would introduce further functionality. These resulting linear aminothiol (B82208) products are valuable and versatile synthons for the synthesis of more complex molecules.

Table 1: Examples of Nucleophilic Ring-Opening of Activated Azetidines

| Azetidine Precursor | Activation Method | Nucleophile | Product Type | Ref. |

| Substituted Azetidines | Alkylation (e.g., MeOTf) | Azide, Benzylamine | Functionalized Linear Amines | researchgate.net |

| Substituted Azetidines | Alkylation (e.g., MeOTf) | Acetate, Alkoxides | Functionalized Linear Amines | researchgate.net |

| Substituted Azetidines | Alkylation (e.g., MeOTf) | Malonate, Cyanide | Functionalized Linear Amines | researchgate.net |

| Enantiopure Azetidinium salts | Pre-formed salt | Hydride reagents (LiAlH₄, NaBH₃CN) | 1,2- and 1,4-amino alcohols | researchgate.net |

Ring expansion reactions provide a powerful method for converting strained azetidine rings into more stable five-, six-, or even seven-membered heterocycles. rsc.orgmagtech.com.cn These transformations are often driven by the release of ring strain and can be initiated under various conditions.

One common strategy involves the intramolecular rearrangement of an activated azetidine. For example, azetidines functionalized with a side chain containing a suitable leaving group can undergo intramolecular N-alkylation to form a bicyclic azetidinium ion. Subsequent nucleophilic attack on this intermediate can lead to a competitive ring expansion, yielding either pyrrolidines (a 4→5 expansion) or azepanes (a 4→7 expansion), depending on the site of nucleophilic attack and the nature of the nucleophile.

Another approach involves the reaction of azetidines with carbenes or diazo compounds. For instance, a formal [4+1] cycloaddition between 3-methyleneazetidines and a rhodium-carbene can produce substituted cyclopentylamines. rsc.org Furthermore, azetidine-fused 1,4-diazepine derivatives have been synthesized via intramolecular cross-coupling, which can then be opened to generate functionalized 1,4-benzodiazepines. mdpi.com While specific examples starting from this compound are not detailed in the reviewed literature, the presence of the thiol group offers a handle for creating the necessary side chains to initiate such intramolecular ring-expansion cascades. It could also participate as an intramolecular nucleophile in certain ring expansion pathways, potentially leading to sulfur-containing larger heterocycles like 1,4-thiazepanes. nih.gov

Table 2: Ring Expansion Reactions of Azetidine Derivatives

| Azetidine Substrate | Reaction Type | Product Heterocycle | Ref. |

| 2-(3-hydroxypropyl)azetidines | Intramolecular N-alkylation / Nucleophilic opening | Pyrrolidines and Azepanes | |

| 1-(2-bromobenzyl)azetidine-2-carboxamides | Intramolecular coupling / Ring opening | 1,4-Benzodiazepines | mdpi.com |

| 2,2-Disubstituted azetidines | Acid-promoted rearrangement | 5,6-dihydro-4H-1,3-oxazines | researchgate.net |

| 3-Methyleneazetidines | [4+1] Cycloaddition with Diazo compounds | Cyclopentylamines | rsc.org |

Derivatization for Advanced Chemical Structures

Beyond reactions that cleave the four-membered ring, this compound can be modified at its functional groups—the thiol, the benzyl-protected secondary amine, and the azetidine ring itself—to generate a library of advanced chemical structures.

The sulfur atom of the thiol group is a prime site for derivatization. It can be readily oxidized to afford the corresponding 3-sulfinylazetidines (sulfoxides) or 3-sulfonylazetidines (sulfones). nih.gov These oxidations introduce new functional groups with altered electronic properties and hydrogen bonding capabilities, which are valuable in medicinal chemistry. The thiol can also undergo standard S-alkylation reactions to form various thioethers.

The nitrogen atom of the azetidine ring is protected by a benzyl (B1604629) group, which can be removed under various conditions to yield the free secondary amine. Common methods for N-debenzylation include catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) and a palladium catalyst, or oxidative methods. mdma.chresearchgate.netccspublishing.org.cn The resulting NH-azetidine is a crucial intermediate that can be further functionalized by reaction with a wide range of electrophiles, such as acyl chlorides, sulfonyl chlorides, or alkyl halides, to install diverse substituents at the N1 position.

Table 3: Derivatization Reactions of this compound Analogs

| Reaction Type | Reagent/Conditions | Functional Group Modified | Product | Ref. |

| Oxidation | m-CPBA | Thioether | Sulfoxide or Sulfone | nih.gov |

| N-Debenzylation | H₂, Pd/C, Ammonium Formate | N-Benzyl amine | Secondary amine (NH-azetidine) | mdma.ch |

| N-Debenzylation | KOtBu, DMSO, O₂ | N-Benzyl amine | Secondary amine (NH-azetidine) | researchgate.net |

| N-Functionalization | Various Electrophiles | Secondary amine | N-Acyl, N-Sulfonyl, N-Alkyl azetidines | nih.gov |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways to 1-Benzyl-azetidine-3-thiol and its Derivatives

While established methods for synthesizing azetidine (B1206935) rings exist, future research will likely focus on developing more efficient, stereoselective, and environmentally benign pathways to this compound and its analogs. magtech.com.cn

Key areas for exploration include:

Advanced Catalytic Methods: Research into novel catalytic systems could provide more direct routes to the azetidine core. For instance, lanthanide(III) trifluoromethanesulfonate (B1224126) (Ln(OTf)₃) has been shown to be an excellent catalyst for the regioselective nucleophilic ring-opening of epoxides, including intramolecular aminolysis to form azetidines. nih.gov Future work could adapt such methods to substrates bearing thiol or protected thiol functionalities. Similarly, exploring transition-metal-catalyzed C-H amination reactions, which have been successfully used for other azetidines, could offer a direct and atom-economical approach. rsc.org

Stereoselective Synthesis: The development of asymmetric syntheses is crucial for accessing enantiomerically pure this compound, a critical requirement for many pharmaceutical applications. This could involve chiral catalysts, the use of chiral auxiliaries, or starting from enantiopure precursors like β-amino alcohols. nih.govacs.org Asymmetric hydrogenation of unsaturated azetidine precursors represents another promising strategy. acs.org

Direct Thiolation Strategies: Current methods often involve multi-step sequences where the thiol group is introduced via nucleophilic substitution of a leaving group, such as a halogen or mesylate, on a pre-formed azetidine ring. evitachem.comacs.org A mild, iron-catalyzed thiol alkylation of N-Cbz azetidinols has been developed for synthesizing 3-aryl-3-sulfanyl azetidines, proceeding via an azetidine carbocation. acs.org Future research could focus on expanding this methodology to a broader range of thiols and azetidinols, including those that would lead to this compound. Developing methods for the direct C-H thiolation of the azetidine ring would represent a significant advancement.

The table below outlines some potential synthetic strategies for future investigation.

| Synthetic Strategy | Precursors | Potential Advantages |

| Catalytic Cyclization | Epoxy amines with protected thiol | High regioselectivity, functional group tolerance nih.gov |

| Asymmetric Hydrogenation | Unsaturated azetidine carboxylic acids | Access to enantiopure compounds acs.org |

| Direct Thiol Alkylation | 1-Benzyl-azetidin-3-ol, Thiolating agent | Fewer steps, milder conditions acs.org |

| C-H Functionalization | 1-Benzyl-azetidine | High atom economy, direct access |

Expanding the Scope of Reactivity and Functionalization Strategies

The dual functionality of this compound—the strained ring and the nucleophilic thiol—offers a rich landscape for chemical transformations that remains largely unexplored.

Strain-Release Reactions: The inherent ring strain of the azetidine core can be harnessed to drive novel chemical reactions. rsc.org Recent studies have shown that certain azetidine derivatives, specifically azetidinyl oxadiazoles (B1248032), can react with cysteine residues via a ring-opening SN2-like mechanism. nih.gov Future work should investigate the susceptibility of this compound itself to ring-opening by various nucleophiles. This could lead to the development of novel bifunctional scaffolds. Furthermore, the concept of strain-release-driven anion relay, as demonstrated with azabicyclo[1.1.0]butanes, could be adapted to azetidine chemistry to rapidly build molecular complexity. researchgate.net

Thiol-Mediated Functionalization: The thiol group is a versatile handle for a wide array of chemical modifications. Future research can explore its participation in reactions such as:

Thiol-ene and Thiol-yne "Click" Chemistry: For the efficient conjugation to biomolecules, polymers, or surfaces.

Disulfide Bond Formation: To create reversible linkages or study redox processes.

Oxidation: To access the corresponding sulfoxides and sulfones, which may possess unique biological activities and physicochemical properties.

Late-Stage Functionalization: Developing methods for selective functionalization of the azetidine ring after it has been incorporated into a larger molecule is a key goal. This could involve modifying the benzyl (B1604629) group on the nitrogen or targeting the C-H bonds of the azetidine ring itself, providing rapid access to diverse libraries of compounds. researchgate.net

Integration of Advanced Computational and Experimental Approaches for Rational Design

The rational design of novel derivatives of this compound and the prediction of their reactivity can be significantly enhanced by integrating computational chemistry with experimental validation.

Predictive Modeling of Reactivity: Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and predict outcomes. For example, DFT has been used to understand the energetic barrier for the ring-opening of azetidinyl oxadiazoles by thiols and to rationalize the regioselectivity of azetidine synthesis from epoxy amines. nih.govnih.gov Similar approaches could be used to predict the reactivity of this compound with different electrophiles and nucleophiles, guiding experimental efforts toward the most promising transformations.

Designing Novel Catalysts: Computational studies are instrumental in designing new catalysts for the synthesis of azetidines. By modeling transition states, researchers can understand the origins of stereoselectivity in reactions catalyzed by azetidine-containing molecules, which can inform the design of more efficient and selective catalysts. researchgate.net

Virtual Screening and Property Prediction: In silico methods can predict the physicochemical and pharmacokinetic properties of virtual libraries of this compound derivatives. This allows for the pre-selection of compounds with desirable, drug-like properties (e.g., solubility, membrane permeability) before committing to their synthesis, streamlining the discovery process. nih.gov This synergy between computational prediction and high-throughput experimental screening can accelerate the identification of new molecules with desired functions. nih.gov

Potential Roles in Emerging Fields of Chemical Synthesis

The unique properties of this compound make it a promising building block for several emerging areas of chemical science.

Covalent Drug Discovery: The discovery that azetidines can covalently modify cysteine residues opens up the possibility of designing targeted covalent inhibitors. nih.gov this compound could serve as a scaffold for developing novel warheads that react with specific cysteine residues in proteins, a strategy of growing importance in medicinal chemistry.

Peptidomimetics and Chemical Biology: The incorporation of strained cyclic amino acids like azetidine-2-carboxylic acid into peptides can induce specific secondary structures, such as γ-turns. acs.org Derivatives of this compound could be developed as novel, non-natural amino acid analogs. The thiol group would provide a convenient point for attaching probes, tags, or for forming specific cross-links within peptides and proteins. researchgate.net

Materials Science: The ring strain of azetidines makes them potential monomers for ring-opening polymerization (ROP). rsc.org Polymerization of functionalized azetidines could lead to novel nitrogen-containing polymers with unique properties, where the thiol group could be used for post-polymerization modification or to impart specific functionalities like adhesion or redox activity.

Diversity-Oriented Synthesis (DOS): this compound is an excellent starting point for DOS, a strategy aimed at creating structurally diverse and complex small molecules for biological screening. nih.gov The rigid, three-dimensional azetidine core combined with the versatile thiol handle allows for the rapid generation of diverse molecular frameworks. nih.gov

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Benzyl-azetidine-3-thiol in laboratory settings?

- Methodological Answer : While direct safety data for this compound is limited, protocols for structurally related azetidine derivatives (e.g., azetidine-3-carboxylic acid) suggest handling in a fume hood with nitrile gloves and lab coats due to potential respiratory and dermal irritation. Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation of the thiol group. Emergency procedures should align with general laboratory guidelines for thiol-containing compounds, including immediate decontamination with neutralizing agents (e.g., 5% sodium bicarbonate) .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A typical route involves ring-opening of 1-benzylazetidine-3-carboxylic acid derivatives followed by thiol functionalization. For example:

Step 1 : React 1-benzylazetidine-3-carboxylic acid with thionyl chloride to form the acid chloride.

Step 2 : Introduce the thiol group via nucleophilic displacement using sodium hydrosulfide (NaSH).

Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove byproducts.

Critical factors include protecting the thiol group during synthesis (e.g., using trityl groups) and verifying purity via HPLC or TLC .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare H and C NMR spectra with NIST reference data for benzyl and azetidine moieties. The thiol proton (SH) may appear as a broad singlet at ~1.5 ppm in H NMR but is often absent due to exchange broadening.

- FT-IR : Confirm the S-H stretch (~2550 cm) and C-S bond (600–700 cm).

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or inconsistent MS fragments) require iterative validation:

Repetition : Re-run experiments under standardized conditions (e.g., solvent, temperature).

Cross-Technique Correlation : Compare NMR, IR, and MS data to identify outliers.

Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict spectroscopic profiles and match experimental results.

This approach aligns with qualitative research principles for resolving data inconsistencies .

Q. How does the reactivity of the thiol group in this compound compare to other heterocyclic thiols, such as benzothiazole derivatives?

- Methodological Answer : The thiol in this compound exhibits higher nucleophilicity than benzothiazolethiols (e.g., 2-Benzothiazolethiol) due to reduced aromatic stabilization. Reactivity can be quantified via:

- Thiol-Disulfide Exchange : Monitor kinetics with Ellman’s reagent (DTNB) at 412 nm.

- pKa Analysis : Use potentiometric titration; azetidine-thiols typically have lower pKa (~8.5) than benzothiazolethiols (~9.5), enhancing deprotonation in basic conditions .

Q. What are the challenges in achieving high enantiomeric purity during the synthesis of this compound, and how can they be addressed?

- Methodological Answer : Challenges include racemization at the azetidine ring’s chiral center and thiol oxidation. Solutions involve:

- Chiral Catalysis : Use enantioselective catalysts (e.g., BINOL-derived ligands) during ring closure.

- Protection-Deprotection : Employ tert-butyl disulfide (TBDPS) to protect the thiol group, minimizing oxidation.

- Chiral HPLC : Validate enantiopurity using a Chiralpak® column with a hexane/isopropanol mobile phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息